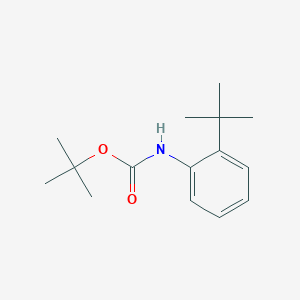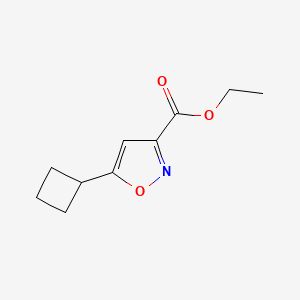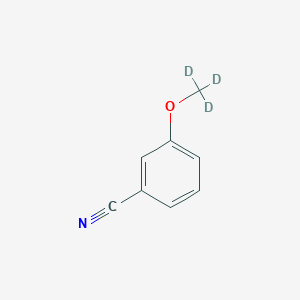
Ethyl 2-(dibromomethyl)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(dibromomethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C7H7Br2NO2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(dibromomethyl)thiazole-5-carboxylate typically involves the bromination of ethyl thiazole-5-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through the formation of a dibromomethyl intermediate, which is then converted to the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(dibromomethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new thiazole derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of methylthiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New thiazole derivatives with various functional groups.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Methylthiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(dibromomethyl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active thiazole derivatives with potential antimicrobial, antifungal, and anticancer properties.
Agriculture: Thiazole derivatives are explored for their potential use as pesticides and herbicides.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of ethyl 2-(dibromomethyl)thiazole-5-carboxylate is primarily based on its ability to interact with biological targets through its dibromomethyl and thiazole moieties. The dibromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The thiazole ring can interact with various receptors and enzymes, modulating their function and leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(dibromomethyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl thiazole-5-carboxylate: Lacks the dibromomethyl group, making it less reactive in substitution reactions.
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Contains a single bromine atom, leading to different reactivity and biological activity.
Ethyl 2-(3-nitrophenyl)thiazole-5-carboxylate: Contains a nitrophenyl group, which imparts different electronic properties and biological activities
This compound is unique due to its dibromomethyl group, which enhances its reactivity and potential for forming diverse derivatives with various biological activities .
Eigenschaften
Molekularformel |
C7H7Br2NO2S |
|---|---|
Molekulargewicht |
329.01 g/mol |
IUPAC-Name |
ethyl 2-(dibromomethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C7H7Br2NO2S/c1-2-12-7(11)4-3-10-6(13-4)5(8)9/h3,5H,2H2,1H3 |
InChI-Schlüssel |
MPIDYLOTRBUIRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(S1)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-](/img/structure/B14034483.png)

![8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14034495.png)



![Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1](/img/structure/B14034504.png)


![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)




